1H-Pyrrole-2-carboxaldehyde, 5,5'-methylenebis[3,4-dimethyl-
Description
The compound 1H-Pyrrole-2-carboxaldehyde, 5,5'-[(3,5-dimethoxyphenyl)methylene]bis[3-ethyl-4-methyl-] (CAS: 656254-85-2) is a bis-pyrrole derivative featuring a central methylene bridge substituted with a 3,5-dimethoxyphenyl group. Its molecular formula is C₂₅H₃₀N₂O₄, with a molecular weight of 422.5167 g/mol . The structure comprises two pyrrole rings, each functionalized with a carboxaldehyde group at the 2-position. The pyrrole rings are further substituted with 3-ethyl and 4-methyl groups, while the methylene bridge connects the 5-positions of the pyrrole units and incorporates a dimethoxyphenyl moiety.
Key physicochemical properties include:
Properties
CAS No. |
21211-62-1 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
5-[(5-formyl-3,4-dimethyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C15H18N2O2/c1-8-10(3)14(6-18)16-12(8)5-13-9(2)11(4)15(7-19)17-13/h6-7,16-17H,5H2,1-4H3 |
InChI Key |
CGQYPCRRAIAKLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C)C=O)CC2=C(C(=C(N2)C=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3,4-dimethyl-] typically involves the reaction of 3,4-dimethylpyrrole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two pyrrole rings. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. The use of catalysts and advanced purification techniques ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3,4-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted pyrrole derivatives.
Scientific Research Applications
Applications in Organic Synthesis
The compound is primarily used as an intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo electrophilic substitution reactions makes it valuable in creating more complex molecules.
Case Study: Synthesis of Pyrrole Derivatives
In a study published in the Journal of Organic Chemistry, researchers utilized 1H-Pyrrole-2-carboxaldehyde derivatives to synthesize novel pyrrole-based ligands for metal complexes. These ligands demonstrated enhanced catalytic activity in various organic transformations, showcasing the compound's utility in synthetic chemistry .
Medicinal Chemistry
1H-Pyrrole-2-carboxaldehyde derivatives exhibit promising biological activities, including antimicrobial and anticancer properties. The structural characteristics of the pyrrole ring contribute to its interaction with biological targets.
Case Study: Anticancer Activity
A research article highlighted the synthesis of a series of 1H-pyrrole-2-carboxaldehyde derivatives that were evaluated for their anticancer properties against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, indicating potential for development into therapeutic agents .
Materials Science
The compound also finds applications in materials science, particularly in the development of organic electronic materials and sensors. Its ability to form conductive polymers makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study: Conductive Polymers
In a study focused on organic electronics, researchers synthesized conductive polymers using 1H-Pyrrole-2-carboxaldehyde as a monomer. The resulting materials exhibited favorable electrical conductivity and stability under operational conditions, demonstrating their potential for commercial applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3,4-dimethyl-] involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their structure and function. This interaction can disrupt cellular processes and pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Target Compound
- Name: 1H-Pyrrole-2-carboxaldehyde, 5,5'-[(3,5-dimethoxyphenyl)methylene]bis[3-ethyl-4-methyl-]
- Functional Groups: Carboxaldehyde, dimethoxyphenyl-methylene bridge, ethyl/methyl substituents.
- Key Features: High molecular weight (422.52 g/mol) due to the dimethoxyphenyl bridge and ethyl/methyl groups.
Similar Compounds
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) Structure: Pyrrolopyridine core with a carboxylic acid group. Substituents: No alkyl or aryl bridges. Yield: 95% Molecular Weight: ~168 g/mol (estimated).
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b)
- Structure: Chlorine substituent at the 5-position of pyrrolopyridine.
- Functional Groups: Carboxylic acid, chloro.
- Yield: 71%
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c)
- Structure: Methoxy group at the 5-position.
- Key Features: Enhanced polarity due to methoxy and carboxylic acid groups.
- Yield: 80%
Data Table: Comparative Analysis
Key Findings
Structural Complexity vs. Synthetic Yield The target compound’s intricate dimethoxyphenyl-methylene bridge and ethyl/methyl substituents contrast with simpler pyrrolopyridine derivatives (e.g., 10a–c).
Polar Surface Area (PSA)
- The target compound’s PSA (84.18 Ų) is comparable to pyrrolopyridine-carboxylic acids (~85–95 Ų), suggesting similar solubility profiles despite differences in functional groups .
Functional Group Impact
- Carboxaldehyde groups in the target compound may enhance reactivity toward nucleophiles (e.g., in condensation reactions), whereas carboxylic acid derivatives (10a–c) are more suited for salt formation or esterification .
Biological Activity
1H-Pyrrole-2-carboxaldehyde, 5,5'-methylenebis[3,4-dimethyl-] is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications in medicine and biotechnology.
Chemical Structure and Properties
- Molecular Formula : C17H22N2O2
- Molecular Weight : 286.37 g/mol
- CAS Number : 24014-19-5
- InChIKey : OGOATYJXXAAJJJ-UHFFFAOYSA-N
The compound features a pyrrole ring structure that is known for its diverse biological activities. The presence of methylene linkages and dimethyl substitutions enhances its reactivity and interaction with biological systems.
Biological Activities
1H-Pyrrole-2-carboxaldehyde derivatives have shown various biological activities, including antimicrobial, anticancer, and immunomodulatory effects. Below are some key findings from recent studies:
Antimicrobial Activity
Recent research indicates that pyrrole derivatives exhibit significant activity against various pathogens. For example:
- Study Findings : A series of pyrrole derivatives were developed that demonstrated efficacy against Pseudomonas putida, with minimum inhibitory concentrations (MIC) as low as 77 µM .
Anticancer Activity
The compound has been investigated for its cytotoxic effects on cancer cells:
- Cell Lines Tested : MCF-7 (breast cancer) and NMuMG (normal mammary epithelial) cells.
- Results : The compound showed selective cytotoxicity towards MCF-7 cells while being less toxic to NMuMG cells, indicating potential for targeted cancer therapy .
Immunomodulatory Effects
1H-Pyrrole derivatives have been studied for their ability to modulate immune responses:
- Mechanism of Action : Compounds have been shown to enhance monoclonal antibody production in cell cultures by improving cell viability and productivity during culture conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific modifications to the pyrrole structure can significantly enhance biological activity. For instance:
- Key Modifications : The addition of methyl groups at specific positions on the pyrrole ring was found to enhance both cytotoxicity and antimicrobial properties .
Case Studies
Several case studies illustrate the practical applications of 1H-Pyrrole-2-carboxaldehyde derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
